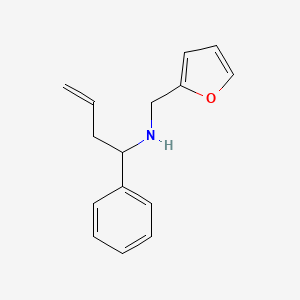

Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-phenylbut-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-2-7-15(13-8-4-3-5-9-13)16-12-14-10-6-11-17-14/h2-6,8-11,15-16H,1,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFYFCLSYAZLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389916 | |

| Record name | Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435342-10-2 | |

| Record name | Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine typically involves the reaction of furan-2-carbaldehyde with 1-phenyl-but-3-enylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

Organic Synthesis

Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine serves as a building block in organic synthesis. Its structure allows for the creation of more complex molecules, which can be utilized in various chemical reactions to produce specialty chemicals and materials with unique properties.

Research has highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties:

- Antimicrobial Properties : In vitro studies have demonstrated that this compound exhibits notable antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various strains are as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

These results suggest its potential development into an effective antimicrobial agent.

- Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells by disrupting critical cellular pathways involved in survival and proliferation. Significant cytotoxicity has been observed in cancer cell lines at micromolar concentrations, supporting its potential as a lead compound in cancer therapy.

Drug Development

The compound is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease processes. Its interactions with biological macromolecules such as proteins and nucleic acids are under study to elucidate its mechanism of action and therapeutic effects .

Case Studies

Case Study on Antimicrobial Activity : A study evaluating the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at low concentrations, indicating its broad-spectrum antimicrobial potential.

Case Study on Anticancer Properties : In research focusing on its anticancer effects, the compound was shown to significantly reduce cell viability in various cancer cell lines through mechanisms involving apoptosis induction and disruption of proliferative signaling pathways.

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name : Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine

- CAS Number : 435342-10-2

- Molecular Formula: C₁₅H₁₇NO

- Molecular Weight : 227.3 g/mol

- Purity : ≥98% (as listed in commercial catalogs)

This compound belongs to the class of furan-containing amines, characterized by a furan ring linked to an amine group with a phenyl-substituted butenyl chain.

Structural Analogs and Substitution Effects

The following table compares key structural analogs, emphasizing substituent variations and physicochemical properties:

Key Observations:

For example, the methoxy derivative (CAS 340025-61-8) is ~13% heavier than the parent compound . The p-tolyl group (CAS 436087-19-3) introduces a lipophilic methyl group, which may enhance membrane permeability .

Storage and Stability :

- The parent compound is stable at room temperature, whereas the methoxy analog (CAS 340025-61-8) requires refrigeration, suggesting higher sensitivity to degradation .

Antibacterial Potential (Indirect Evidence)

- A structurally related compound, furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine (BAS 7571651), exhibited moderate antibacterial activity against Mycobacterium tuberculosis (MIC = 40 μg/mL) .

Toxicity Profiles

- Acute Toxicity : The analog (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine (CAS 436088-63-0) is classified as:

- Regulatory Status: None of the analogs are listed as carcinogens by IARC, NTP, or OSHA .

Biological Activity

Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C17H19NO5 and a molecular weight of approximately 317.34 g/mol. Its structure includes a furan ring, an aromatic phenyl group, and an amine functional group, which contribute to its diverse biological activities. The compound's unique configuration allows for various interactions within biological systems, making it a subject of interest in drug discovery.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various pathogenic bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.0098 mg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, especially against resistant strains of bacteria and fungi .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines by interfering with cell cycle progression, particularly blocking cells in the G2/M phase . The compound's ability to modulate key signaling pathways involved in cancer cell survival makes it a promising candidate for further research.

The mechanism of action for this compound involves its interaction with specific biological targets:

- Enzyme Inhibition : The compound can bind to enzymes or receptors, modulating their activity. This binding is facilitated by hydrogen bonding and hydrophobic interactions due to the presence of the furan ring and phenyl group.

- Cell Cycle Modulation : By affecting various signaling pathways, the compound can disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Furan-2-ylmethylamine | C11H13NO | Antimicrobial | Lacks phenyl group |

| 1-Phenyl-but-3-enylamine | C15H17N | Neuroactive | Lacks furan ring |

| Furan-based compounds (general) | Variable | Diverse antimicrobial activities | Varies widely based on substituents |

This comparison illustrates that this compound possesses a unique combination of features that enhance its potential as both an antimicrobial and anticancer agent .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound, providing insights into structure–activity relationships (SAR). For instance:

- Anticancer Studies : A study demonstrated that modifications to the phenyl group significantly affected the anticancer activity, with certain substitutions enhancing efficacy against specific cancer cell lines .

- Antimicrobial Efficacy : Another investigation revealed that structural variations influenced the MIC values against various pathogens, suggesting that optimizing these structures could lead to more potent antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.